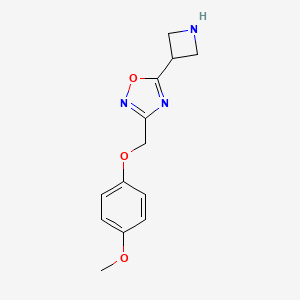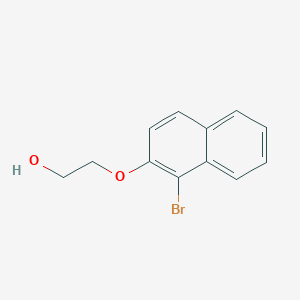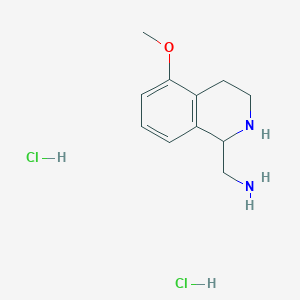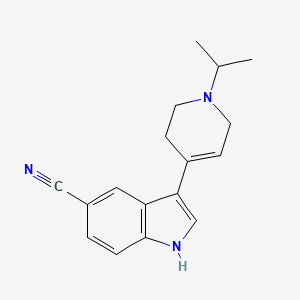
3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Isopropyl-1,2,3,6-Tetrahydropyridin-4-yl)-1H-Indol-5-carbonitril ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Indolring mit einer Tetrahydropyridin-Einheit kombiniert. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivität und Anwendungen in der medizinischen Chemie in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(1-Isopropyl-1,2,3,6-Tetrahydropyridin-4-yl)-1H-Indol-5-carbonitril umfasst in der Regel mehrstufige organische Reaktionen. Ein üblicher Ansatz ist die Synthese des Tetrahydropyridinrings, gefolgt von dessen Anlagerung an den Indolring. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Katalysatoren, Lösungsmitteln und spezifischen Temperaturkontrollen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies beinhaltet häufig die Verwendung von Durchflussreaktoren, automatisierten Systemen und fortschrittlichen Reinigungsverfahren, um sicherzustellen, dass die Verbindung die für Forschung und Anwendung erforderlichen Standards erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(1-Isopropyl-1,2,3,6-Tetrahydropyridin-4-yl)-1H-Indol-5-carbonitril kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen in die Verbindung einführen.
Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen, wobei häufig Nukleophile oder Elektrophile verwendet werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile oder Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen in der Regel spezifische Temperaturen, Lösungsmittel und Katalysatoren, um die gewünschten Umwandlungen zu erreichen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion vollständig gesättigte Verbindungen produzieren kann. Substitutionsreaktionen können eine Vielzahl funktioneller Gruppen einführen und so zu unterschiedlichen Derivaten führen .
Wissenschaftliche Forschungsanwendungen
3-(1-Isopropyl-1,2,3,6-Tetrahydropyridin-4-yl)-1H-Indol-5-carbonitril hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. Enzyminhibition oder Rezeptorbindung.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende, krebshemmende oder neuroprotektive Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Vorläufer für die Synthese anderer wertvoller Verbindungen verwendet
Wirkmechanismus
Der Wirkmechanismus von 3-(1-Isopropyl-1,2,3,6-Tetrahydropyridin-4-yl)-1H-Indol-5-carbonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Diese Wechselwirkung kann verschiedene biochemische Pfade modulieren und zu den beobachteten biologischen Wirkungen führen. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab .
Wissenschaftliche Forschungsanwendungen
3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or neuroprotective properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of 3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Indolderivate und Tetrahydropyridin-haltige Moleküle. Beispiele sind:
- 3-(1-Methyl-1,2,3,6-Tetrahydropyridin-4-yl)-1H-Indol-5-carbonitril
- 3-(1-Ethyl-1,2,3,6-Tetrahydropyridin-4-yl)-1H-Indol-5-carbonitril .
Einzigartigkeit
Das Besondere an 3-(1-Isopropyl-1,2,3,6-Tetrahydropyridin-4-yl)-1H-Indol-5-carbonitril ist sein spezifisches Substitutionsschema, das seine biologische Aktivität und chemische Reaktivität beeinflussen kann. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .
Eigenschaften
Molekularformel |
C17H19N3 |
|---|---|
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
3-(1-propan-2-yl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C17H19N3/c1-12(2)20-7-5-14(6-8-20)16-11-19-17-4-3-13(10-18)9-15(16)17/h3-5,9,11-12,19H,6-8H2,1-2H3 |
InChI-Schlüssel |
FIAJTYPGZWQJJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCC(=CC1)C2=CNC3=C2C=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B11855572.png)
![tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate](/img/structure/B11855574.png)
![1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11855575.png)
![8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11855577.png)

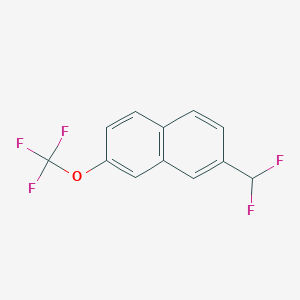
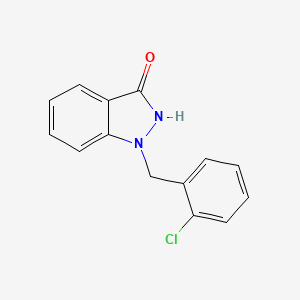
![2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11855594.png)
![6-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11855607.png)
